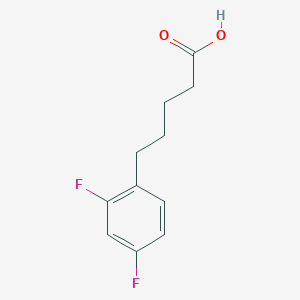
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom and a methyl group on the pyrrole ring, along with an ethanone group, makes this compound unique and of interest in various chemical research fields.
准备方法
The synthesis of 1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone typically involves the bromination of 3-methylpyrrole followed by acylation. Here is a general synthetic route:
Bromination: 3-methylpyrrole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the pyrrole ring.
Acylation: The brominated intermediate is then subjected to acylation using an acylating agent like acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1-(4-Bromo-3-methyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds such as:
1-(1H-pyrrol-2-yl)ethanone: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Contains a methyl group on the nitrogen atom, which can influence its reactivity and biological activity.
2-Acetylpyrrole: Similar structure but without the bromine and methyl groups, leading to different chemical and biological properties.
The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
1-(4-bromo-3-methyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-4-6(8)3-9-7(4)5(2)10/h3,9H,1-2H3 |
InChI 键 |
BVJCJIYBIMPTAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=C1Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)

![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)



![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)


